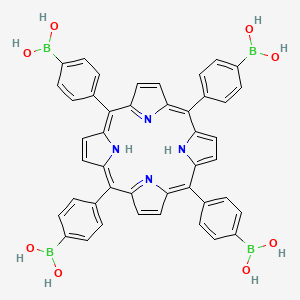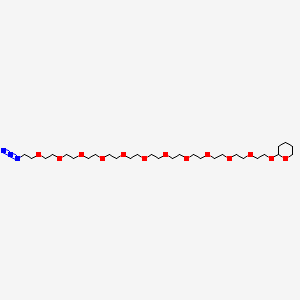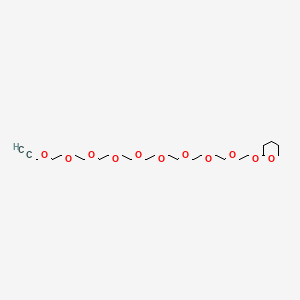![molecular formula C24H18N2O2+2 B11928987 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium is a compound with the molecular formula C24H18N2O2+2 and a molecular weight of 366.41192 . This compound is part of the bipyridinium family, which is known for its applications in various fields, including materials science and organic chemistry . The structure of this compound consists of two 4-formylphenyl groups attached to a 4,4’-bipyridine core, forming a diium ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium typically involves the functionalization of 4,4’-bipyridine. This can be achieved through various synthetic strategies, including cross-coupling reactions and electrophilic aromatic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable reactions that can introduce functional groups onto the bipyridine scaffold. These methods often utilize commercially available starting materials and reagents to ensure cost-effectiveness and efficiency .
化学反应分析
Types of Reactions
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted bipyridinium derivatives .
科学研究应用
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium has several scientific research applications:
作用机制
The mechanism of action of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium involves its ability to interact with various molecular targets through its formyl and bipyridinium groups. These interactions can lead to the formation of coordination complexes, which can then participate in various biochemical and chemical processes . The pathways involved often include electron transfer and coordination with metal ions .
相似化合物的比较
Similar Compounds
- 1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride
- 4,4’-Bipyridinium, 1,1’-bis(4-formylphenyl)
- 4,4’-Diformyltriphenylamine
Uniqueness
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium is unique due to its specific functionalization with formyl groups, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of COFs and other advanced materials .
属性
分子式 |
C24H18N2O2+2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
4-[4-[1-(4-formylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzaldehyde |
InChI |
InChI=1S/C24H18N2O2/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24/h1-18H/q+2 |
InChI 键 |
YQTHMWVCLNZEPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)






![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)



